5-Chloro-6-[3-(triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile
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Overview
Description
5-Chloro-6-[3-(triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a triazole ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-[3-(triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as copper(I) iodide and bases like sodium carbonate in solvents such as dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-[3-(triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing the chloro group.
Scientific Research Applications
5-Chloro-6-[3-(triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 5-Chloro-6-[3-(triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The triazole and azetidine rings can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to effects such as cell cycle arrest or apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(3,5-di-tert-butyl-2-hydroxyphenyl)benzotriazole: Another compound with a triazole ring and chloro substitution, used in UV stabilizers.
Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with similar heterocyclic structures, investigated for their anticancer properties.
Uniqueness
5-Chloro-6-[3-(triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile is unique due to the combination of its triazole, azetidine, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
5-chloro-6-[3-(triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN6/c12-10-3-8(4-13)5-14-11(10)17-6-9(7-17)18-15-1-2-16-18/h1-3,5,9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULACBNWTVUKKJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=N2)C#N)Cl)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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